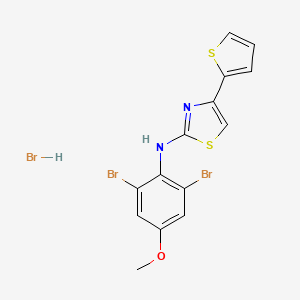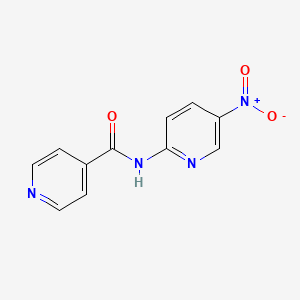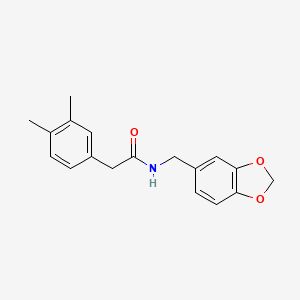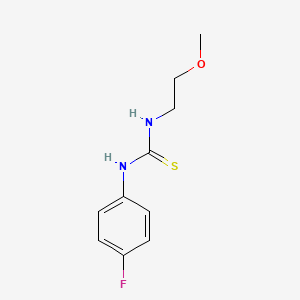![molecular formula C19H24O3 B4996333 1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4996333.png)
1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene, commonly known as IPEE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPEE is a member of the family of compounds known as selective androgen receptor modulators (SARMs), which are compounds that have the ability to selectively target androgen receptors in the body.
作用机制
IPEE works by selectively binding to androgen receptors in the body, which are proteins that are responsible for mediating the effects of androgen hormones, such as testosterone. By selectively targeting these receptors, IPEE is able to stimulate the growth of muscle tissue and bone, while minimizing the unwanted side effects that are commonly associated with traditional androgen therapy, such as prostate enlargement and hair loss.
Biochemical and Physiological Effects:
Studies have shown that IPEE is able to increase muscle mass and strength in animal models, without causing the unwanted side effects that are commonly associated with traditional androgen therapy. In addition, IPEE has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. These effects are believed to be due to the selective binding of IPEE to androgen receptors in the body.
实验室实验的优点和局限性
One of the main advantages of using IPEE in lab experiments is its selectivity for androgen receptors, which allows researchers to study the effects of androgen signaling on specific tissues and organs, without the unwanted side effects that are commonly associated with traditional androgen therapy. However, one of the limitations of using IPEE in lab experiments is its relatively short half-life, which can make it difficult to maintain stable concentrations of the compound over extended periods of time.
未来方向
There are several future directions for research on IPEE, including the development of more potent and selective 1-[2-(3-isopropylphenoxy)ethoxy]-2-methoxy-4-methylbenzene, the investigation of IPEE for its potential as a treatment for other conditions, such as muscle wasting and osteoporosis, and the exploration of novel delivery methods for IPEE, such as transdermal patches or injectable formulations. In addition, further studies are needed to fully elucidate the mechanism of action of IPEE, as well as its long-term safety and efficacy in humans.
合成方法
The synthesis of IPEE involves the reaction of 3-isopropylphenol with ethylene glycol, followed by the reaction of the resulting product with 2-bromoethanol. The final step of the synthesis involves the reaction of the intermediate product with 4-methyl-2-methoxyphenol. The synthesis of IPEE has been reported in several scientific publications, and the purity of the compound has been confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
IPEE has been investigated for its potential applications in various fields, including sports medicine, cancer research, and osteoporosis treatment. In sports medicine, IPEE has been studied for its ability to increase muscle mass and strength in athletes. In cancer research, IPEE has been investigated for its potential as a treatment for prostate cancer, which is known to be dependent on androgen signaling. In osteoporosis treatment, IPEE has been studied for its ability to increase bone density and reduce the risk of fractures in postmenopausal women.
属性
IUPAC Name |
2-methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14(2)16-6-5-7-17(13-16)21-10-11-22-18-9-8-15(3)12-19(18)20-4/h5-9,12-14H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFZHRZGFFHXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996251.png)
![4-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4996257.png)
![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![2-(5-bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4996270.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4996279.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4996291.png)
![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)
![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)
![1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)


